molecular formula C13H10N2O5 B8535684 6-(Benzyloxy)-5-nitropicolinic Acid

6-(Benzyloxy)-5-nitropicolinic Acid

Cat. No.: B8535684
M. Wt: 274.23 g/mol
InChI Key: PHKLKEKFKXTMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-5-nitropicolinic Acid is a useful research compound. Its molecular formula is C13H10N2O5 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

5-nitro-6-phenylmethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C13H10N2O5/c16-13(17)10-6-7-11(15(18)19)12(14-10)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

PHKLKEKFKXTMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) stirred mixture of 6-(benzyloxy)-5-nitropicolinaldehyde (0.5 g, 0.0019 mol) in acetone:water (1:1, 5 mL), was added sulphamic acid (280 mg, 0.00029 mol, Aldrich) and NaClO2 (260 mg, 0.00029 mol, Aldrich). The reaction mixture was stirred for 2 h at the same temperature. After completion of the reaction (monitored by TLC, 10% EtOAc in hexane), the reaction mixture was quenched with water (2 mL) and extracted with EtOAc (20 mL×3). The organic layers were combined, dried over anhydrous sodium sulfate, and purified by column chromatography, silica gel (60-120 mesh) using 5-9% EtOAc in petroleum ether as an eluent to give the title compound. 1H NMR (400 MHz, CDCl3) δ: 13.80 (br. s., 1H), 8.45 (d, J=8.1 Hz, 1H), 7.96 (d, J=8.1 Hz, 1H), 7.51 (d, J=7.2 Hz, 2H), 7.44-7.36 (m, 3H), 5.62 (s, 2H).
Quantity
0.5 g
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reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
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280 mg
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reactant
Reaction Step Two
Quantity
260 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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